Methyl 16-bromohexadecanoate
CAS No.: 26825-89-8
Cat. No.: VC3778870
Molecular Formula: C17H33BrO2
Molecular Weight: 349.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26825-89-8 |
---|---|
Molecular Formula | C17H33BrO2 |
Molecular Weight | 349.3 g/mol |
IUPAC Name | methyl 16-bromohexadecanoate |
Standard InChI | InChI=1S/C17H33BrO2/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h2-16H2,1H3 |
Standard InChI Key | ZYTQDEJMRYPSHE-UHFFFAOYSA-N |
SMILES | COC(=O)CCCCCCCCCCCCCCCBr |
Canonical SMILES | COC(=O)CCCCCCCCCCCCCCCBr |
Introduction
Physical and Chemical Properties
Methyl 16-bromohexadecanoate, with CAS number 26825-89-8, is characterized by distinctive physical and chemical properties that define its behavior in various experimental conditions. This brominated fatty acid methyl ester exhibits specific physical characteristics that make it suitable for particular chemical applications.
Basic Properties
The compound has a molecular weight of 349.347 g/mol and follows the molecular formula C₁₇H₃₃BrO₂. It possesses a solid-to-liquid phase transition in the temperature range of 30-32°C, making it a solid at room temperature but easily meltable with mild heating . The compound's density of 1.072 g/cm³ indicates it is slightly denser than water, which is typical for brominated organic compounds .
Thermodynamic Properties
Methyl 16-bromohexadecanoate demonstrates notable thermal stability with a high boiling point of 384.8°C at standard pressure (760 mmHg), enabling its use in reactions requiring elevated temperatures . The compound has a flash point of 204.5°C, suggesting relatively low flammability risk under normal laboratory conditions . These thermal properties facilitate its handling in various synthesis protocols where temperature control is critical.
Physical Properties Table
Property | Value | Units |
---|---|---|
Molecular Weight | 349.347 | g/mol |
Density | 1.072 | g/cm³ |
Boiling Point | 384.8 | °C at 760 mmHg |
Melting Point | 30-32 | °C |
Flash Point | 204.5 | °C |
LogP | 6.01570 | dimensionless |
PSA | 26.30000 | Ų |
Exact Mass | 348.16600 | g/mol |
Vapor Pressure | 3.99×10⁻⁶ | mmHg at 25°C |
Index of Refraction | 1.466 | dimensionless |
These physical characteristics demonstrate that methyl 16-bromohexadecanoate possesses properties consistent with long-chain fatty acid derivatives, with the addition of the bromine atom conferring specific reactivity patterns.
Structural Information
The structural characteristics of methyl 16-bromohexadecanoate are fundamental to understanding its chemical behavior and potential applications. The compound features a linear carbon chain with specific functional groups that determine its reactivity profile.
Molecular Structure
Methyl 16-bromohexadecanoate consists of a 16-carbon aliphatic chain (hexadecanoate backbone) with a terminal bromine atom at position 16 and a methyl ester group at the opposite end . This structure grants the molecule distinct polar and lipophilic regions, with the bromine functioning as a reactive site for nucleophilic substitution reactions. The methyl ester group provides another potential reactive site for hydrolysis or transesterification reactions.
Structural Identifiers
Various chemical notation systems are employed to represent the structure of methyl 16-bromohexadecanoate, facilitating its identification across chemical databases and literature:
Identifier Type | Value |
---|---|
IUPAC Name | methyl 16-bromohexadecanoate |
SMILES | COC(=O)CCCCCCCCCCCCCCCBr |
InChI | InChI=1S/C17H33BrO2/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h2-16H2,1H3 |
InChIKey | ZYTQDEJMRYPSHE-UHFFFAOYSA-N |
These standardized identifiers enable precise identification and structural comparison across chemical databases, ensuring consistency in research and applications .
Structural Features and Reactivity
The terminal bromine atom on the hydrocarbon chain serves as an excellent leaving group, making this position particularly susceptible to nucleophilic substitution reactions. This reactivity pattern is exploited in various synthetic applications, especially in radiochemistry where the bromine can be replaced with radioisotopes like fluorine-18 . The ester functionality provides an additional reactive site that can undergo hydrolysis to yield the corresponding carboxylic acid under appropriate conditions.
Safety Parameter | Classification |
---|---|
GHS Symbol | GHS05 (Corrosive) |
Signal Word | Danger |
Hazard Statements | H318 (Causes serious eye damage) |
Precautionary Statements | P280-P305 + P351 + P338 (Wear protective equipment; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing) |
Hazard Codes | Xi: Irritant |
Risk Phrases | R36 (Irritating to eyes) |
These classifications indicate that the primary safety concern with methyl 16-bromohexadecanoate involves its potential to cause serious eye damage, necessitating appropriate personal protective equipment during handling .
Personal Protective Equipment
When working with methyl 16-bromohexadecanoate, researchers should employ the following protective measures:
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Respiratory protection: dust mask type N95 (US)
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Eye protection: chemical safety goggles or full face shield
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Hand protection: chemical-resistant gloves
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Body protection: laboratory coat and closed-toe shoes
These protective measures are designed to prevent exposure to the compound, particularly to protect the eyes from potential damage .
Applications in Research and Chemical Synthesis
Methyl 16-bromohexadecanoate serves as a valuable reagent in multiple research contexts, particularly in the fields of radiochemistry, organic synthesis, and biomedical research. Its applications highlight its versatility as a chemical building block.
Radiochemistry Applications
One of the most significant applications of methyl 16-bromohexadecanoate is in radiochemistry, specifically in the synthesis of radiolabeled fatty acid analogs for medical imaging. Research has demonstrated its use as a precursor in the synthesis of 16-[¹⁸F]fluoro-palmitic acid ([¹⁸F]FP), an important radiotracer used in positron emission tomography (PET) imaging .
The bromide functional group serves as an excellent leaving group that can be displaced by [¹⁸F]fluoride through nucleophilic substitution, followed by hydrolysis to yield the radiotracer. This synthetic pathway involves specific reaction conditions:
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Nucleophilic [¹⁸F] fluorination with Kryptofix 2.2.2 (8.1 mg), potassium carbonate (4 mg), and acetonitrile at 80°C
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Subsequent hydrolysis with potassium hydroxide (0.4M) at 80°C
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Purification via reverse phase semi-preparative HPLC
This application demonstrates the compound's value in developing molecular imaging agents for metabolic studies, particularly in cardiac and tumor metabolism research .
Organic Synthesis Applications
Beyond radiochemistry, methyl 16-bromohexadecanoate functions as a versatile building block in organic synthesis. The terminal bromine atom allows for numerous transformations:
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Nucleophilic substitution reactions to introduce various functional groups
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Cross-coupling reactions to form carbon-carbon bonds
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Reduction to generate the corresponding alkane
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Formation of organometallic reagents for further synthetic manipulations
These synthetic possibilities make methyl 16-bromohexadecanoate a valuable precursor in the synthesis of complex molecules, modified fatty acids, and specialized lipids for research purposes.
Research Applications in Literature
The compound has been utilized in various research studies, primarily as a synthetic intermediate. Notable applications include:
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As a precursor in studies of hydrogen-bonding interactions in self-assembled monolayers, as referenced in the Journal of the American Chemical Society
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In the synthesis of specialized lipids for membrane studies, as reported by Drescher et al. in Chemistry - A European Journal (2007)
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As a key component in the development of radiolabeled fatty acid analogs for metabolic imaging studies
These diverse applications underscore the compound's importance as a chemical tool in multiple research domains.
Analytical Methods and Characterization
Proper characterization of methyl 16-bromohexadecanoate is essential for confirming its identity and purity in research settings. Various analytical techniques can be employed for this purpose.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) serves as a primary method for analyzing methyl 16-bromohexadecanoate and its derivatives. In radiochemistry applications, specific HPLC conditions have been documented:
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Mobile phase: MeOH/H₂O/Acetic Acid in 88:12:0.4 v:v ratio
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Column: Phenomenex Luna 5μ, C-18(2), 100Å, 250 x 10mm
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Flow rate: 5 mL/min
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Retention time: Approximately 16.2 minutes
These conditions have been optimized for both analytical and preparative purposes, particularly in the context of radiochemical syntheses .
Spectroscopic Identification
Multiple spectroscopic techniques can be employed for structural confirmation:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H and ¹³C NMR provide detailed structural information, with characteristic signals for the methyl ester group and the carbon adjacent to the bromine atom
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Mass Spectrometry: Various adducts can be detected, with predicted collision cross-section data available for identification purposes
Predicted Collision Cross Section Data
Mass spectrometry analysis can utilize the following predicted collision cross-section data for various adducts:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 349.17366 | 183.4 |
[M+Na]⁺ | 371.15560 | 182.6 |
[M+NH₄]⁺ | 366.20020 | 185.8 |
[M+K]⁺ | 387.12954 | 180.6 |
[M-H]⁻ | 347.15910 | 180.8 |
[M+Na-2H]⁻ | 369.14105 | 181.1 |
[M]⁺ | 348.16583 | 181.1 |
[M]⁻ | 348.16693 | 181.1 |
These predicted values can assist in the identification and characterization of the compound using ion mobility mass spectrometry techniques .
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